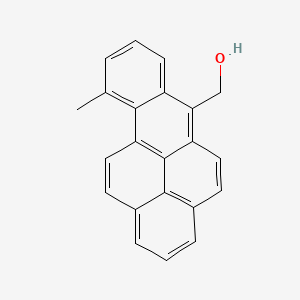
Benzo(a)pyrene-6-methanol, 10-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene-6-methanol, 10-methyl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of a methanol group at the 6th position and a methyl group at the 10th position of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-methanol, 10-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride, followed by further functionalization to introduce the methanol and methyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of benzo(a)pyrene-6-methanol, 10-methyl- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
化学反应分析
Types of Reactions
Benzo(a)pyrene-6-methanol, 10-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Benzo(a)pyrene-6-methanol, 10-methyl- has several scientific research applications:
作用机制
The mechanism of action of benzo(a)pyrene-6-methanol, 10-methyl- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating its toxic effects .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Benzo(a)pyrene-6-methanol, 10-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methanol and methyl groups can alter its interactions with biological molecules and its overall toxicity.
属性
CAS 编号 |
87237-62-5 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(10-methylbenzo[a]pyren-6-yl)methanol |
InChI |
InChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3 |
InChI 键 |
ISIIOOUKEWHYLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


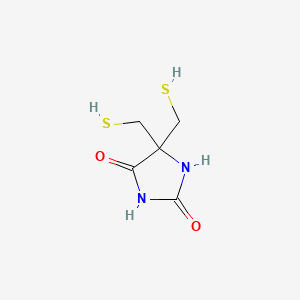
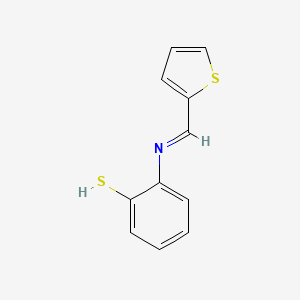
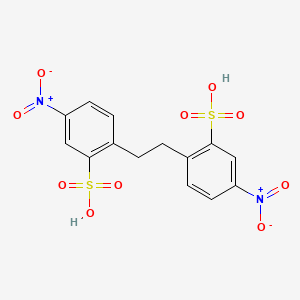
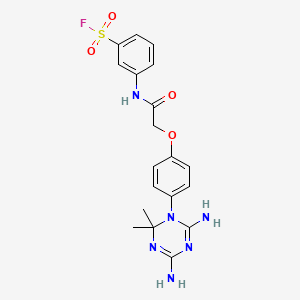
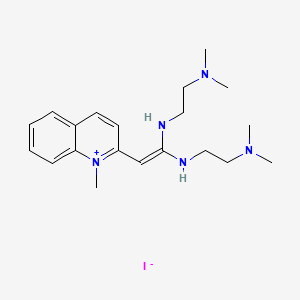
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
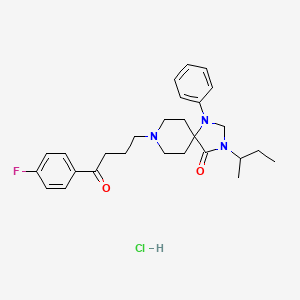
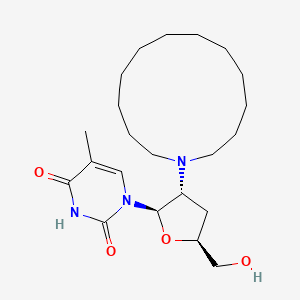
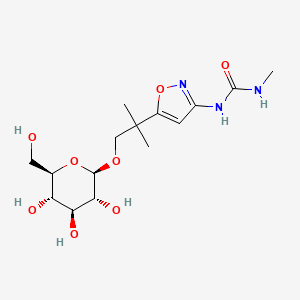
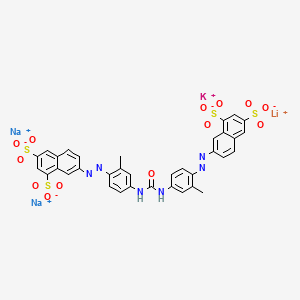
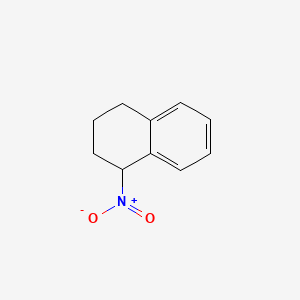
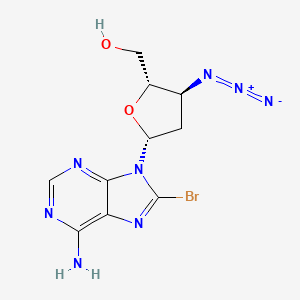
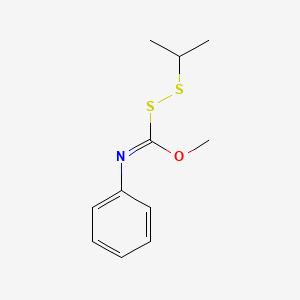
![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
